molecular formula C18H16BrN3O2S B5605653 3-{[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

3-{[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B5605653
M. Wt: 418.3 g/mol
InChI Key: BTBUOSRATUXDPN-ZVBGSRNCSA-N
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Description

3-{[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated methoxyphenyl group and a tetrahydrobenzothienopyrimidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactions. The starting materials often include 3-bromo-4-methoxybenzaldehyde and tetrahydrobenzothienopyrimidinone derivatives. The key steps in the synthesis may involve:

    Condensation Reaction: The aldehyde group of 3-bromo-4-methoxybenzaldehyde reacts with the amine group of the tetrahydrobenzothienopyrimidinone derivative under acidic or basic conditions to form the imine linkage.

    Cyclization: The intermediate product undergoes cyclization to form the final tetrahydrobenzothienopyrimidinone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
  • **3-{[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
  • **3-{[(E)-1-(3-FLUORO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Uniqueness

The uniqueness of 3-{[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom and methoxy group can affect its interactions with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-24-14-7-6-11(8-13(14)19)9-21-22-10-20-17-16(18(22)23)12-4-2-3-5-15(12)25-17/h6-10H,2-5H2,1H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBUOSRATUXDPN-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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